N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09695459 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Pharmaceutical Application
Compounds containing the thiadiazole moiety, such as N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, are frequently explored for their pharmaceutical relevance. Studies reveal the synthesis of various thiadiazole derivatives demonstrating antimicrobial, antioxidant, and potential anticancer activities. For example, thiophene derivatives have been synthesized showing excellent antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016). Additionally, thiadiazole hybrids synthesized under microwave irradiation exhibited promising anticancer activity against several human cancer cell lines, showcasing their potential as innovative anti-cancer agents (Tiwari et al., 2017).
Material Science Applications
In the realm of materials science, derivatives of benzothiadiazole, similar in structural motif to the query compound, have been investigated for their application in polymer photovoltaic devices. These studies illustrate the significance of structural modifications on the photovoltaic performance and film morphology, suggesting potential uses in the development of novel photovoltaic materials (Helgesen et al., 2010).
Chemical Synthesis and Catalysis
Research on related thiadiazole and benzothiophene derivatives also contributes to advancements in chemical synthesis methodologies. For instance, the TEMPO-catalyzed electrochemical C–H thiolation process offers a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, indicating a versatile approach to constructing complex heterocycles relevant to pharmaceutical and material science applications (Qian et al., 2017).
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-9-3-6-12-11(7-9)8-13(21-12)14(20)17-16-19-18-15(22-16)10-4-5-10/h8-10H,2-7H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBVKVOAQRVLHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=NN=C(S3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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